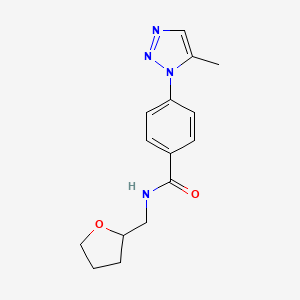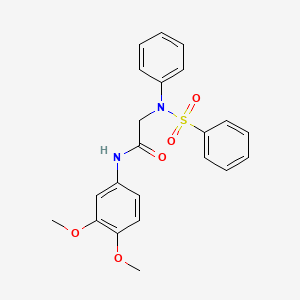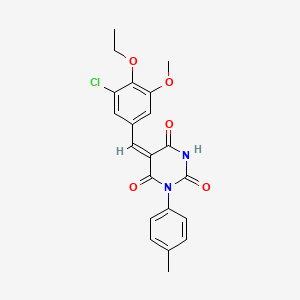
N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BIX-01294, is a small molecule inhibitor that targets histone methyltransferase G9a. This compound has garnered significant attention in the scientific community due to its potential application in epigenetic research. In
作用机制
N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide functions as a competitive inhibitor of G9a by binding to the enzyme's SET domain. This binding prevents the transfer of methyl groups from S-adenosylmethionine (SAM) to H3K9, leading to a reduction in H3K9 methylation. This reduction in methylation can lead to changes in gene expression and cellular processes, as mentioned above.
Biochemical and Physiological Effects:
N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects, including changes in gene expression, cell differentiation, and cell proliferation. Inhibition of G9a by N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide has been linked to the upregulation of various genes involved in cell differentiation, including neuronal and muscle-specific genes. Additionally, N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce the proliferation of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One advantage of using N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its specificity for G9a, which allows for targeted inhibition of this enzyme. Additionally, N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation of using N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide is its potential off-target effects, which can lead to unintended consequences in cellular processes. Additionally, the use of N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide in animal studies may be limited due to its poor bioavailability and potential toxicity.
未来方向
There are several future directions for the use of N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide in scientific research. One area of interest is the development of more potent and selective inhibitors of G9a that can be used in clinical settings. Additionally, N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide has shown promise in the treatment of various diseases, including cancer and neurological disorders, and further research is needed to investigate its potential therapeutic applications. Finally, the use of N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide in combination with other epigenetic modifiers may lead to new insights into the role of epigenetics in cellular processes and disease.
合成方法
The synthesis of N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide involves a multi-step process that starts with the reaction of 4-fluorobenzylamine with 2-carbamoylbenzimidazole. The resulting intermediate is then reacted with pyrrolidine-3-carboxylic acid to yield N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide. The purity of the compound can be further improved through recrystallization.
科学研究应用
N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide has been widely used in epigenetic research due to its ability to inhibit G9a, a histone methyltransferase responsible for the methylation of histone H3 at lysine 9 (H3K9). This inhibition leads to a reduction in H3K9 methylation, which has been linked to various cellular processes, including gene expression, DNA repair, and cell differentiation. N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide has been used in a variety of studies to investigate the role of G9a in these processes and its potential as a therapeutic target for various diseases, including cancer and neurological disorders.
属性
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c20-14-7-5-12(6-8-14)10-24-11-13(9-17(24)25)18(26)23-19-21-15-3-1-2-4-16(15)22-19/h1-8,13H,9-11H2,(H2,21,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEYQCXYWIYZRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)C(=O)NC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(3-nitrophenyl)-5-[(2-phenyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6035141.png)


![3-{2-[4-(4-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6035154.png)
![5-methoxy-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide](/img/structure/B6035156.png)
![1-[2-({[2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6035163.png)

![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B6035207.png)
![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide](/img/structure/B6035223.png)

![3,4-dihydro-2H-chromen-3-yl[(1-phenyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6035236.png)
![2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B6035240.png)